molecular formula C13H8BrF5N2S B1525742 2-(3-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole CAS No. 1379803-58-3

2-(3-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole

Cat. No. B1525742
M. Wt: 399.18 g/mol
InChI Key: SSVFWVJLKHCVQG-UHFFFAOYSA-N
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Description

The compound “2-(3-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole” is a complex organic molecule that contains a benzoimidazole core, which is a fused benzene and imidazole ring. It also has a bromophenyl group attached at the 2-position and a pentafluorosulfanyl group attached at the 5-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar benzoimidazole core, with the bromophenyl and pentafluorosulfanyl groups adding steric bulk and electronic effects. The bromine and sulfur atoms are likely to be involved in any potential reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The bromine atom on the phenyl ring could be replaced via nucleophilic aromatic substitution. The sulfur atom in the pentafluorosulfanyl group might also exhibit unique reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and fluorine atoms would likely make the compound relatively dense and polar. The aromatic rings could contribute to its UV-visible absorption spectrum .

Scientific Research Applications

Synthesis and Biological Activities

2-(3-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole is a compound that, based on its structural characteristics, can be anticipated to have applications in various fields of scientific research. Although direct studies specifically addressing this compound were not found, insights can be drawn from research on similar benzimidazole derivatives, highlighting the potential applications of such compounds in medicinal chemistry and material science.

  • Antitumor Activity : Benzimidazole derivatives have been investigated for their antitumor properties. For example, a study on antitumor benzothiazoles highlighted the synthesis of 2-(4-aminophenyl)benzothiazoles and their potent inhibitory activity against breast cancer cell lines, suggesting a potential pathway for the use of benzimidazole derivatives in cancer treatment (Shi et al., 1996).

  • Catalytic Applications : Research on catalytic activation of transfer hydrogenation with (η6-Benzene)ruthenium(II) complexes of unsymmetrical bidentate chalcogen ligands, including benzimidazole derivatives, indicates their utility in catalysis, which could be relevant for developing new catalysts in organic synthesis (Sharma et al., 2014).

  • Antimicrobial and Antiviral Activities : Benzimidazole derivatives have been explored for their antimicrobial and antiviral potentials. A study synthesized benzimidazole analogues and evaluated them against various microbial strains, highlighting their activity against Aspergillus niger and Candida albicans, suggesting potential use in developing antimicrobial agents (Sharma et al., 2009).

  • Antihypertensive Activity : The synthesis of benzimidazole derivatives with antihypertensive effects points to their potential application in treating hypertension. These derivatives were synthesized and evaluated for their efficacy in lowering blood pressure, indicating the role of benzimidazole structures in cardiovascular drug development (Sharma et al., 2010).

Safety And Hazards

As with any chemical, handling this compound would require appropriate safety measures. The bromine and fluorine atoms could make the compound potentially hazardous. It’s important to refer to the material safety data sheet (MSDS) for specific safety information .

properties

IUPAC Name

[2-(3-bromophenyl)-3H-benzimidazol-5-yl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF5N2S/c14-9-3-1-2-8(6-9)13-20-11-5-4-10(7-12(11)21-13)22(15,16,17,18)19/h1-7H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVFWVJLKHCVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF5N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101161915
Record name (OC-6-21)-[2-(3-Bromophenyl)-1H-benzimidazol-5-yl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole

CAS RN

1379803-58-3
Record name (OC-6-21)-[2-(3-Bromophenyl)-1H-benzimidazol-5-yl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379803-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[2-(3-Bromophenyl)-1H-benzimidazol-5-yl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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